Chromium trioxide

Description

Properties

IUPAC Name |

trioxochromium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cr.3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGLPBDUCMAPZCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

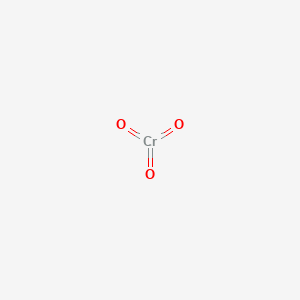

O=[Cr](=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CrO3 | |

| Record name | CHROMIUM TRIOXIDE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/14654 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHROMIUM(VI) OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1194 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | chromium(VI) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Chromium(VI)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Chromium trioxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Chromium_trioxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0040125 | |

| Record name | Chromium trioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.994 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Chromium trioxide, anhydrous appears as a dark purplish red solid. Under prolonged exposure to fire or heat the containers may explode. Highly toxic. A confirmed human carcinogen., Dry Powder; Dry Powder, Liquid; Liquid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, Dark red to brown crystals, flakes, or powder; [HSDB] Soluble in water; [ACGIH], ODOURLESS DARK RED DELIQUESCENT CRYSTALS, FLAKES OR GRANULAR POWDER., CrO3: Dark-red, odorless flakes or powder. [Note: Often used in an aqueous solution (H2CrO4).] | |

| Record name | CHROMIUM TRIOXIDE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/14654 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chromium oxide (CrO3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chromium trioxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1395 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHROMIUM(VI) OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1194 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Chromic acid and chromates | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0138.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

482 °F at 760 mmHg (decomposes) (NTP, 1992), Approximately 250 °C decomposes, 482 °F (Decomposes) | |

| Record name | CHROMIUM TRIOXIDE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/14654 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHROMIC TRIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/518 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Chromic acid and chromates | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0138.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Very soluble (NTP, 1992), Solubility in water, 61.7 g/100 cc solution at 0 °C; 67.45 g/100 cc solution at 100 °C, In water, 169 g/100 g water at 25 °C, In water, 1667 g/L (EU Method A.6 (Water Solubility)), In water, 167.299 lb/100 lb water at 70 °F, Soluble in ethyl alcohol, ethyl ether, sulfuric and nitric acids, For more Solubility (Complete) data for CHROMIC TRIOXIDE (6 total), please visit the HSDB record page., Solubility in water, g/100ml: 61.7 (good), 63% | |

| Record name | CHROMIUM TRIOXIDE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/14654 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHROMIC TRIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/518 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHROMIUM(VI) OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1194 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Chromic acid and chromates | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0138.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

2.7 (NTP, 1992) - Denser than water; will sink, 2.70, 2.7 g/cm³, 2.70 (CrO3) | |

| Record name | CHROMIUM TRIOXIDE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/14654 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHROMIC TRIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/518 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHROMIUM(VI) OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1194 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Chromic acid and chromates | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0138.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

Very low (NIOSH, 2023), Very low | |

| Record name | CHROMIUM TRIOXIDE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/14654 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHROMIC TRIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/518 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Chromic acid and chromates | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0138.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

USA government specifications for chromium trioxide are as follows: purity, 99.5% minimum; chloride, 0.10% maximum; sulfate, 0.20% maximum; water insoluble materials, 0.10% maximum; particle size, 10% minimum passes through -30 mesh (less than 590 um US sieve). | |

| Record name | CHROMIC TRIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/518 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Dark red, bipyramidal prismatic crystals, flakes or granular powder, Brown solid, Flake, ground powder form, Dark-red ... flakes or powder [Note: Often used in an aqueous solution (H2CrO4)] | |

CAS No. |

1333-82-0, 65272-70-0 | |

| Record name | CHROMIUM TRIOXIDE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/14654 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chromium trioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1333-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chromic trioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001333820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromium oxide (CrO3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chromium trioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chromium trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.189 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chromium(VI) oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHROMIC TRIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/518 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHROMIUM(VI) OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1194 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

385 °F (NTP, 1992), 197 °C, 387 °F (Decomposes) | |

| Record name | CHROMIUM TRIOXIDE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/14654 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chromium trioxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1395 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHROMIC TRIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/518 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHROMIUM(VI) OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1194 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Chromic acid and chromates | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0138.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthetic Methodologies and Precursor Chemistry of Chromium Trioxide

Industrial-Scale Synthesis Routes

The primary method for the industrial production of chromium trioxide involves the reaction of an alkali metal dichromate, typically sodium dichromate (Na₂Cr₂O₇), with concentrated sulfuric acid (H₂SO₄). google.com This process is responsible for the annual production of approximately 100,000 tonnes of this compound. wikipedia.org The reaction proceeds by adding a significant excess of concentrated sulfuric acid to a solution of sodium dichromate, which acts as both a reactant and a dehydrating agent. prepchem.com This dehydrating action removes water from the intermediate chromic acid (H₂CrO₄), causing the less soluble this compound to precipitate as red, needle-like crystals. prepchem.com

The fundamental chemical equation for this industrial synthesis is: H₂SO₄ + Na₂Cr₂O₇ → 2 CrO₃ + Na₂SO₄ + H₂O wikipedia.org

To maximize the yield and purity of the this compound crystals, process conditions are carefully controlled. This includes the molar ratio of reactants, reaction temperature, and subsequent purification steps. The crude product is often contaminated with sodium bisulfate, which necessitates purification, typically involving washing and centrifugation while maintaining a specific temperature to prevent the co-crystallization of unwanted sulfate (B86663) salts. google.com

Table 1: Industrial Synthesis Parameters for this compound

| Parameter | Value/Condition | Source |

|---|---|---|

| Primary Reactants | Sodium dichromate (Na₂Cr₂O₇), Sulfuric acid (H₂SO₄) | google.comwikipedia.org |

| Molar Ratio (H₂SO₄:Na₂Cr₂O₇) | Typically 2:1 to 2.8:1 | google.comgoogleapis.com |

| Reaction Temperature | Maintained between 60°C and 90°C to control crystallization | google.comgoogle.com |

| Purification | Washing with water or chromic acid solution, followed by centrifugation | google.com |

| Final Product Form | Red, crystalline, non-fused solid | google.com |

Laboratory-Scale and Specialized Synthesis Approaches

In addition to large-scale industrial methods, several laboratory and specialized techniques have been developed to produce this compound in different forms, such as metal complexes and nanomaterials, or to study the formation of various chromium oxide phases.

Preparation of this compound Metal Complexes

This compound serves as a precursor for the synthesis of various metal complexes, which are often used as specialized oxidizing agents in organic chemistry.

Dipyridine Chromium(VI) Oxide: A well-known example is the dipyridine chromium(VI) oxide complex, also known as the Collins reagent. This complex is prepared by the carefully controlled addition of anhydrous this compound to anhydrous pyridine (C₅H₅N) in a cooled reaction flask. orgsyn.org The reaction is highly exothermic. The resulting product is a red, crystalline solid that is less reactive and more selective than this compound itself, particularly for the oxidation of primary and secondary alcohols. orgsyn.org

Amino Acid-Derived Complexes: More specialized complexes have been synthesized by reacting this compound with various amino acids, such as glycine, L-alanine, and L-cysteine. researchgate.net In a typical synthesis, a methanolic solution of this compound is added to a solution of the desired amino acid, also in methanol. The mixture is then refluxed for several hours, leading to the precipitation of the CrO₃-amino acid complex. These complexes are studied for their potential bioactivity and structural properties. researchgate.net

Synthesis of Chromium Oxide Nanomaterials

Methods have been developed to synthesize this compound nanoparticles, which exhibit different properties compared to the bulk material due to their high surface-area-to-volume ratio.

One such method is the solvothermal synthesis . In this approach, this compound and citric acid are dissolved in ethanol in separate beakers. ijmtst.com Ethylene (B1197577) glycol is then slowly added to the this compound solution. The two solutions are mixed and stirred for an hour to ensure a complete reaction at room temperature. The resulting gel is dried in an oven and then undergoes heat treatment in a furnace at 400°C to yield dark-colored this compound nanoparticles. ijmtst.com Characterization using scanning electron microscopy (SEM) has confirmed a spherical morphology with particle sizes ranging from 20 to 60 nm. ijmtst.com

Table 2: Solvothermal Synthesis of CrO₃ Nanoparticles

| Reagent/Step | Purpose/Condition | Source |

|---|---|---|

| Chromium Precursor | This compound (CrO₃) | ijmtst.comresearchgate.net |

| Solvent | Absolute Ethanol | ijmtst.com |

| Reagents | Citric Acid, Ethylene Glycol | ijmtst.com |

| Method | Solvothermal | ijmtst.comresearchgate.net |

| Heat Treatment | 400°C for 2 hours | ijmtst.com |

| Product | Spherical CrO₃ nanoparticles (20-60 nm) | ijmtst.com |

Controlled Thermal Decomposition for Specific Chromium Oxide Phases

Controlled thermal decomposition is a common method for synthesizing specific metal oxide phases. However, in the case of chromium oxides, this method is primarily used to produce chromium(III) oxide (Cr₂O₃), which is the most stable oxide of chromium, rather than this compound (CrO₃). manavchem.com

This compound itself is thermally unstable and decomposes when heated above 197°C, yielding chromium(III) oxide and oxygen gas. chemeurope.com The reaction is as follows: 4 CrO₃ → 2 Cr₂O₃ + 3 O₂

The synthesis of other chromium oxide phases, specifically Cr₂O₃, is often achieved through the thermal decomposition of chromium-containing precursors:

Ammonium Dichromate: Heating ammonium dichromate ((NH₄)₂Cr₂O₇) between 168-185°C causes a vigorous decomposition reaction that produces voluminous, dark green chromium(III) oxide, along with nitrogen gas and water vapor. scribd.com

Chromium(III) Nitrate: The thermal decomposition of chromium(III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O) also yields chromium(III) oxide. researchgate.net The process involves several stages of dehydration and decomposition of the nitrate groups, with the final formation of crystalline Cr₂O₃ occurring at temperatures above 450°C. researchgate.net

Therefore, while thermal decomposition is a key synthetic route in chromium oxide chemistry, it is a method for producing the more stable Cr₂O₃ phase from various precursors, or from the decomposition of CrO₃ itself, rather than a method for synthesizing this compound. scribd.comresearchgate.net

Mechanistic Studies of Chemical Reactivity and Transformations Involving Chromium Trioxide

Oxidative Reaction Mechanisms in Organic Synthesis

Chromium trioxide, often used in aqueous sulfuric acid as chromic acid (H₂CrO₄) or the Jones reagent, is a versatile oxidant for a range of functional groups. libretexts.orglibretexts.org The mechanisms of these oxidations are complex, involving changes in the oxidation state of chromium and the formation of key intermediates.

The oxidation of alcohols by this compound is a cornerstone transformation in organic synthesis. libretexts.org The general mechanism begins with the alcohol's oxygen atom attacking the electrophilic chromium atom of the oxidant (often protonated CrO₃ or H₂CrO₄) to form a chromate (B82759) ester intermediate. libretexts.orgorganic-chemistry.org This is followed by a rate-determining step where a base, often water, removes a proton from the carbon bearing the hydroxyl group. libretexts.orgsaskoer.ca This abstraction facilitates an elimination reaction, akin to an E2 mechanism, where the C-H bond breaks, a C=O double bond forms, and the chromium species is eliminated as a reduced form, typically Cr(IV). libretexts.orgsaskoer.ca

The nature of the alcohol substrate dictates the final product:

Primary alcohols are initially oxidized to aldehydes. youtube.com In the presence of water, these aldehydes can form hydrate (B1144303) intermediates. libretexts.org This hydrate can then be further oxidized by the same mechanism to a carboxylic acid. libretexts.orgyoutube.com To stop the oxidation at the aldehyde stage, anhydrous conditions are necessary, often employing reagents like pyridinium (B92312) chlorochromate (PCC), which is prepared from this compound. libretexts.orgsaskoer.ca

Secondary alcohols are oxidized to ketones. libretexts.org Since ketones lack the hydrogen on the carbonyl carbon, they are generally stable to further oxidation under these conditions, and the reaction stops. libretexts.org

Tertiary alcohols do not have a hydrogen atom on the carbon attached to the hydroxyl group, and therefore cannot be oxidized via this mechanism. libretexts.orglibretexts.org

The oxidation of aldehydes to carboxylic acids proceeds through the formation of a gem-diol (hydrate) in aqueous media, which then reacts with the chromium(VI) reagent in a manner similar to an alcohol. libretexts.orgyoutube.com

Kinetic studies of this compound oxidations provide insight into the reaction pathways. The oxidation of various organic substrates, including alcohols and penicillin G, has been shown to be first-order with respect to the chromium(VI) oxidant. nih.govacs.orgnih.gov The reaction order concerning the substrate (the alcohol or aldehyde) and the acid catalyst ([H⁺]) is often fractional, or less-than-unity. nih.govacs.orgnih.gov This suggests a complex mechanism that likely involves a pre-equilibrium step, such as the formation of the chromate ester, before the rate-determining step. orientjchem.org

For example, in the oxidation of penicillin G, the rate was found to be dependent on the type of acid used, with oxidation being almost twice as fast in perchloric acid compared to sulfuric acid under similar conditions. nih.gov The reaction rates were largely unaffected by changes in the ionic strength of the medium. nih.govnih.gov Such kinetic data supports a mechanism where the key steps involve the substrate and the oxidant, with acid playing a catalytic role.

Table 1: Kinetic Parameters for the Oxidation of Penicillin G by this compound This table is interactive. You can sort and filter the data.

| Parameter | Order in H₂SO₄ Medium | Order in HClO₄ Medium | Observations |

|---|---|---|---|

| [Cr(VI)] | 1 | 1 | The rate is directly proportional to the oxidant concentration. nih.govacs.org |

| [Substrate] | < 1 | < 1 | Indicates a pre-equilibrium step involving the substrate. nih.govnih.gov |

| [H⁺] | < 1 | < 1 | The reaction is acid-catalyzed. nih.govacs.org |

The oxidation of organic substrates by hexavalent chromium (Cr(VI)) involves a series of reduction steps for the chromium atom. The initial step in the oxidation of an alcohol reduces Cr(VI) by two electrons to a tetravalent chromium (Cr(IV)) species. libretexts.orgorientjchem.org

Cr(VI) + R₂CHOH → Cr(IV) + R₂C=O

Cr(IV) can act as an oxidant itself, reacting with another molecule of the alcohol to produce Cr(III) and a radical species. orientjchem.org

Alternatively, Cr(IV) can react with a Cr(VI) species in a disproportionation reaction to form two molecules of pentavalent chromium (Cr(V)). organic-chemistry.org

Cr(IV) + Cr(VI) → 2 Cr(V)

Hydrolysis and Aqueous Chemistry

This compound is the acidic anhydride (B1165640) of chromic acid. wikipedia.orghimedialabs.com When dissolved in water, it undergoes hydrolysis to form chromic acid (H₂CrO₄). wikipedia.orghimedialabs.com

CrO₃ + H₂O ⇌ H₂CrO₄

In aqueous solution, chromic acid exists in equilibrium with several other species, governed by the pH of the solution. These equilibria include the formation of the hydrogen chromate ion (HCrO₄⁻) and the dichromate ion (Cr₂O₇²⁻).

2 HCrO₄⁻ ⇌ Cr₂O₇²⁻ + H₂O

The trivalent chromium (Cr³⁺) that is the final product of the redox reactions also has a rich aqueous chemistry. It shows a strong tendency to form stable, kinetically inert hexacoordinate complexes in water. nmfrc.org As the pH of a solution containing Cr³⁺ is raised, hydrolysis occurs, leading to the formation of complex polynuclear hydroxo- and oxo-bridged species. nmfrc.org

Table 2: Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | CrO₃ |

| Chromic acid | H₂CrO₄ |

| Sulfuric acid | H₂SO₄ |

| Pyridinium chlorochromate | C₅H₅NH[CrO₃Cl] |

| Ketone | R₂C=O |

| Aldehyde | RCHO |

| Carboxylic acid | RCOOH |

| Perchloric acid | HClO₄ |

| Water | H₂O |

| Hydrogen chromate | HCrO₄⁻ |

| Dichromate | Cr₂O₇²⁻ |

Advanced Catalysis Research Utilizing Chromium Trioxide

Heterogeneous Catalysis Systems

In heterogeneous catalysis, chromium trioxide is typically supported on various inorganic materials to enhance its stability and catalytic efficiency. These supported systems are crucial in a range of industrial processes, from polymerization to selective oxidation of organic compounds.

One of the most significant applications of supported this compound is in ethylene (B1197577) polymerization, famously known as the Phillips catalyst. sciopen.com This catalyst, typically comprising this compound on a silica (B1680970) support (CrO₃/SiO₂), is responsible for a large portion of global high-density polyethylene (B3416737) (HDPE) production. sciopen.combham.ac.uk The catalytic activity is highly dependent on the nature of the support and the chromium loading. Spectroscopic studies have been instrumental in characterizing the active chromium species on the catalyst surface. For instance, in situ Raman spectroscopy has revealed that on a dehydrated silica support, the surface chromium oxide exists as a distorted tetrahedral monochromate species. The catalytic activity, measured as the turnover number (TON), has been observed to decrease with increasing chromium oxide content, suggesting that highly dispersed chromium species are more active.

Beyond polymerization, supported this compound catalysts are effective in various oxidation reactions. For example, CrO₃ supported on silica gel has been used for the solvent-free oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones. fsu.edu This method offers advantages in terms of environmental impact by avoiding the use of organic solvents. fsu.edu Similarly, this compound supported on alumina (B75360) (CrO₃/Al₂O₃) is employed in the dehydrogenation of alkanes. acs.org The choice of support material significantly influences the catalyst's performance; for instance, Cr/Al₂O₃ catalysts exhibit lower polymerization activity compared to Cr/SiO₂ but produce polyethylene with a higher molecular weight. sciopen.com

The table below summarizes key findings in heterogeneous catalysis utilizing supported this compound systems.

| Catalyst System | Application | Key Research Findings |

| CrO₃/SiO₂ | Ethylene Polymerization | Active species are highly dispersed, distorted tetrahedral monochromate Cr(VI) sites. Catalytic activity (TON) decreases with increased Cr loading. sciopen.com |

| CrO₃/SiO₂ | Methanol Oxidation | Major product is formaldehyde (B43269) (HCHO). Selectivity for HCHO increases with higher Cr content and precalcination temperature. |

| CrO₃/Al₂O₃ | Alkane Dehydrogenation | Used for the dehydrogenation of light alkanes. acs.org |

| CrO₃/ZrO₂ | Butane Dehydrogenation | Demonstrates catalytic activity in the dehydrogenation of butane. bham.ac.uk |

| CrO₃ on wet alumina | Oxidation of ethers | Efficiently converts primary and secondary trimethylsilyl (B98337) and tetrahydropyranyl (THP) ethers to their corresponding carbonyl compounds under solvent-free conditions. researchgate.net |

Homogeneous Catalysis Applications

This compound is a key component in several homogeneous catalytic systems, most notably in the oxidation of a wide range of organic substrates. In solution, this compound forms chromic acid (H₂CrO₄) and related chromate (B82759) species, which are the active oxidizing agents.

The Jones oxidation is a classic example of a homogeneous catalytic system utilizing this compound. researchgate.netrsc.org This reaction involves the use of a solution of this compound in aqueous sulfuric acid and acetone (B3395972) to oxidize primary alcohols to carboxylic acids and secondary alcohols to ketones. researchgate.netingentaconnect.com The reaction is known for its high yields and relatively low cost. ingentaconnect.com A significant advancement in this area is the development of a catalytic version of this oxidation, where only a catalytic amount of CrO₃ (1-2 mol%) is used in conjunction with a stoichiometric oxidant like periodic acid (H₅IO₆). researchgate.netabechem.com This method provides a milder and more efficient route for the selective oxidation of primary alcohols to carboxylic acids, even in the presence of sensitive functional groups and adjacent chiral centers. abechem.com

This compound also serves as an efficient catalyst for benzylic oxidations. researchgate.net In the presence of periodic acid as the terminal oxidant in acetonitrile, CrO₃ can catalyze the oxidation of substituted electron-poor toluenes and diarylmethanes to the corresponding benzoic acids and ketones in excellent yields. researchgate.net Furthermore, this compound, in combination with other transition metals, can be used in more complex transformations. For instance, a sequential palladium chloride/chromium trioxide-promoted Wacker process has been developed for the synthesis of α,β-unsaturated methyl ketones from homoallyl alcohols. researchgate.net

To improve the solubility and selectivity of chromium(VI) oxidants in organic solvents, various complexes of this compound with organic ligands have been developed. The Collins reagent (CrO₃·2(pyridine) in dichloromethane) and pyridinium (B92312) dichromate (PDC) are notable examples that allow for the selective oxidation of primary alcohols to aldehydes. acs.org

The following table presents a summary of research findings in homogeneous catalysis involving this compound.

| Catalytic System | Substrate | Product | Key Research Findings |

| Catalytic CrO₃ / H₅IO₆ in wet MeCN | Primary Alcohols | Carboxylic Acids | High yields (excellent) with only 1-2 mol% CrO₃. No significant racemization at adjacent chiral centers. researchgate.netabechem.com |

| Catalytic CrO₃ / H₅IO₆ in wet MeCN | Secondary Alcohols | Ketones | Clean oxidation under the same mild conditions as primary alcohols. researchgate.netabechem.com |

| Catalytic CrO₃ / Periodic Acid in ACN | Electron-poor toluenes and diarylmethanes | Benzoic acids and ketones | Efficient benzylic oxidation with excellent yields. researchgate.net |

| PdCl₂ / CrO₃ | Homoallyl alcohols | α,β-Unsaturated methyl ketones | A sequential Wacker process followed by acid-mediated dehydration. researchgate.net |

| Jones Reagent (CrO₃/H₂SO₄/acetone) | Primary Alcohols | Carboxylic Acids | A classic, high-yield method for oxidation. researchgate.netrsc.org |

| Jones Reagent (CrO₃/H₂SO₄/acetone) | Secondary Alcohols | Ketones | A classic, high-yield method for oxidation. researchgate.netrsc.org |

Mechanistic Insights into Chromium-Mediated Catalysis

Understanding the mechanism of chromium-mediated catalysis is crucial for optimizing reaction conditions and designing more efficient catalysts. Spectroscopic and computational studies have provided significant insights into the catalytic cycles of this compound-based reactions.

In catalytic oxidations using CrO₃ and a co-oxidant, the chromium species cycles between different oxidation states. For instance, in the CrO₃-catalyzed oxidation with periodic acid, the Cr(VI) is reduced to a lower oxidation state during the oxidation of the alcohol, and then it is re-oxidized back to Cr(VI) by the periodic acid, thus completing the catalytic cycle. abechem.com

Spectroscopic techniques such as in-situ infrared (IR) and X-ray absorption spectroscopy (XAS) have been employed to identify the intermediate chromium species in catalytic cycles. rsc.org These studies have confirmed the presence of various oxidation states of chromium, including Cr(VI), Cr(V), and Cr(III), during catalytic reactions. rsc.org For example, in the selective catalytic reduction of nitrogen oxides, a Cr(V) ↔ Cr(III) redox cycle has been identified as a key part of the mechanism. rsc.org

Computational studies, including density functional theory (DFT), have also been used to model the structures of chromium intermediates and transition states in catalytic reactions, providing further support for the proposed mechanisms. wpmucdn.com These studies have helped to elucidate the role of the support material in heterogeneous catalysis and the influence of ligands in homogeneous systems. researchgate.net

This compound in Energy Storage Catalysis

Recent research has explored the application of chromium oxides, often derived from this compound, as catalytic materials in energy storage devices such as batteries and supercapacitors. The ability of chromium to exist in multiple oxidation states makes it a promising candidate for redox-based energy storage systems.

In the field of lithium-ion batteries, chromium oxides have been investigated as both anode and cathode materials. For instance, this compound has been used as an additive to magnesium hydride (MgH₂) anodes, where it interacts with MgH₂ to form chromium and magnesium oxide nanoparticles. researchgate.net This composite material has shown a significantly reduced dehydrogenation activation energy and has delivered a high percentage of its theoretical capacity. researchgate.net As a cathode material, chromium oxides synthesized from the thermal decomposition of this compound have demonstrated high specific capacities. cip.com.cn For example, Cr₈O₂₁ prepared by pyrolyzing CrO₃ has been shown to deliver a high initial discharge capacity. osti.gov

Chromium oxides are also being explored as electrode materials for supercapacitors. rsc.orgabechem.com Composites of chromium oxide (Cr₂O₃) with carbon-based materials like reduced graphene oxide (rGO) and multi-walled carbon nanotubes (MWCNTs) have exhibited superior electrochemical performance. rsc.orgabechem.com The synergistic effect between the high redox activity of chromium oxide and the high conductivity of the carbon matrix leads to enhanced specific capacitance and good cycling stability. abechem.com For example, a Th.rGO/Cr₂O₃ nanocomposite has shown a specific capacity of 151 F/g. abechem.com

Furthermore, chromium oxides play a role in catalysis for other energy-related applications. They have been studied as catalysts for the water-gas shift reaction and in the development of electrodes for fuel cells. bham.ac.ukresearchgate.net In solid oxide fuel cells (SOFCs), the presence of chromium species, which can be formed from the oxidation of chromium-containing components, can impact the cell's performance. iaea.orgresearchgate.net Research is ongoing to understand and mitigate these effects. nih.gov Additionally, chromium oxide-based materials have been investigated as electrocatalysts for water splitting to produce hydrogen. acs.org

The table below highlights some of the key findings in the application of chromium oxide materials in energy storage.

| Application | Material | Key Research Findings |

| Lithium-ion Battery (Anode) | MgH₂ with CrO₃ additive | Reduces dehydrogenation activation energy by 68 kJ/mol and delivers over 90% of theoretical capacity (2038 mAh/g). researchgate.net |

| Lithium-ion Battery (Cathode) | Cr₈O₂₁ (from CrO₃) | High discharge specific capacity of 419 mAh/g at 0.05 mA/cm². osti.gov |

| Supercapacitor | Th.rGO/Cr₂O₃ | Specific capacity of 151 F/g at a scan rate of 2 mV/s. abechem.com |

| Supercapacitor | Cr₂O₃/MWCNTs | Specific capacitance of 257 F g⁻¹ at a current density of 0.25 A g⁻¹. High energy density of 15.2 W h kg⁻¹. rsc.org |

| Solid Oxide Fuel Cells | CrO₃/CrO₂(OH)₂ | Gaseous chromium species can be electrochemically reduced to Cr₂O₃, affecting cell performance. iaea.orgresearchgate.net |

| Water Splitting | CrOₓ/Pt/SrTiO₃ | Achieves overall water splitting with H₂ and O₂ evolution. acs.org |

Applications in Advanced Materials Science and Engineering

Electrodeposition and Surface Finishing Technologies

Chromium trioxide is a cornerstone of electrodeposition and surface finishing, where it is used to create coatings with superior properties. These technologies are critical in numerous industries, including automotive, aerospace, and manufacturing.

Protective and Decorative Coatings

This compound is the primary component in hexavalent chromium plating baths, a process used for both protective and decorative finishes. wikipedia.org3erp.com The resulting chromium layer can provide exceptional corrosion resistance, increase surface hardness, facilitate cleaning, and offer a bright, aesthetically pleasing finish. wikipedia.org Decorative chromium plating has been commercially available since the 1920s and is often applied as a thin layer over a nickel electrodeposit on substrates like steel, aluminum, and plastics. researchgate.nethse.gov.ukp2infohouse.org

Hard chrome plating, another application of this compound-based electrolytes, produces thicker coatings that are valued for their durability, wear resistance, and low coefficient of friction. trioncoatings.commdpi.com These functional coatings are essential for components subjected to significant wear and tear, such as piston rings and hydraulic cylinders. mdpi.com The electroplating process involves a bath of this compound and sulfuric acid, with the ratio of these components, along with temperature and current density, influencing the final properties of the coating. wikipedia.org

| Parameter | Decorative Chrome Plating | Hard Chrome Plating |

|---|---|---|

| Bath Temperature | 35 to 45 °C (100 to 110 °F) wikipedia.org | 50 to 65 °C (120 to 150 °F) wikipedia.org |

| Typical Coating Thickness | 0.003 to 2.5 µm | 1.3 to 760 µm |

| Primary Function | Aesthetics, Tarnish Resistance researchgate.netp2infohouse.org | Wear Resistance, Hardness, Corrosion Resistance trioncoatings.commdpi.com |

Anodic Coating Formulations

This compound, in the form of chromic acid, is utilized in anodizing processes, particularly for aluminum alloys in the aerospace industry. wikipedia.orgembee.com This electrochemical process, known as chromic acid anodizing or Type I anodizing, creates a thin, protective aluminum oxide layer on the metal's surface. etcnmachining.comxometry.comdajinprecision.com This layer enhances corrosion resistance with minimal dimensional changes to the component. embee.com

The process involves immersing the aluminum part in a chromic acid solution and passing an electric current through it. embee.com The resulting anodic film is thinner and more flexible than those produced by other anodizing methods, making it suitable for applications where fatigue resistance is critical. etcnmachining.com Furthermore, the chromic acid anodized surface provides an excellent base for paint and adhesive bonding. embee.com Sealing of these anodized films can be achieved by dipping in a hexavalent chromium oxide solution followed by heat treatment, which forms Cr₂O₃ and fills the pores of the anodic layer, thereby increasing hardness and corrosion resistance. researchgate.net

Optoelectronic Device Integration

Chromium compounds, often derived from this compound, are integral to the development of materials for optoelectronic devices. The unique optical and electrical properties of chromium-doped materials make them suitable for applications such as lasers, optical amplifiers, and photodetectors.

The valence state of chromium ions within a material significantly influences its optical properties. For instance, Cr³⁺ and Cr⁴⁺ ions are known to exhibit broad-band luminescence in the near-infrared (NIR) region, which is of great interest for developing tunable lasers and optical amplifiers for telecommunications. researchgate.net Chromium-doped glasses, such as lithium lime silicate (B1173343) glass, have been investigated for their potential in fiber lasers due to their broad absorption and emission spectra. soton.ac.uk

Furthermore, the introduction of chromium into thin films of materials like indium tin oxide (ITO) can modify their opto-electronic properties. Studies have shown that Cr-doping can affect the grain size, crystallinity, and carrier concentration of ITO films, which are crucial parameters for their application as transparent conductive oxides in various optoelectronic devices. iaea.orgresearchgate.net The presence of both Cr³⁺ and Cr⁶⁺ oxidation states has been confirmed in these films. iaea.orgresearchgate.net Very thin films of chromium itself are also being explored as an alternative to transparent conductive oxides, exhibiting significant transmittance in the visible and near-infrared spectrum. researchgate.net

| Chromium-Doped Material | Potential Optoelectronic Application | Key Properties |

|---|---|---|

| Cr³⁺ doped Lithium Lime Silicate Glass soton.ac.uk | Fiber Lasers | Broad absorption (400-500nm, 600-750nm) and emission (700-1050µm) spectra. |

| Cr⁴⁺ doped Silica (B1680970) Optical Fibers researchgate.net | Broad-band gain media, Saturable absorbers | Very broad luminescence (>500 nm) in the near-infrared centered at 1250 nm. |

| Cr-doped Indium Tin Oxide (ITO) Thin Films iaea.orgresearchgate.net | Transparent Conductors | Tunable resistivity and transmittance based on doping levels. |

Functional Materials for Specialized Applications

This compound serves as a precursor or a key component in the synthesis of various functional materials with specialized applications, notably in catalysis and the development of wear-resistant materials.

In the realm of catalysis, this compound is used in several organic synthesis reactions. organic-chemistry.org It can act as an efficient catalyst for the oxidation of primary alcohols to carboxylic acids and secondary alcohols to ketones. commonorganicchemistry.com Chromium-based catalysts are also employed in reactions like the Cannizzaro reaction and in the stereoselective synthesis of saccharides. rsc.org

Chromium oxide (Cr₂O₃), which can be produced from this compound, is renowned for its exceptional hardness, high resistance to wear, corrosion, and oxidation. paganoni.ittaylorandfrancis.com This makes it an ideal material for protective coatings in demanding industrial environments. paganoni.it These coatings are applied to components in the automotive, aerospace, and tool manufacturing sectors to enhance their durability and lifespan. paganoni.itnoahchemicals.comnanotrun.com For example, chromium oxide coatings are used on industrial cutting tools, engine components, and in the production of stainless steel to form a protective surface layer. noahchemicals.comnanotrun.com

Bio-Inspired and Pharmaceutical Material Development

Recent research has explored the use of chromium compounds in the development of materials with biomedical applications, often through bio-inspired or "green" synthesis routes. These methods utilize biological entities like plant extracts or microorganisms to produce nanoparticles.

Studies have demonstrated the successful biological synthesis of chromium oxide nanoparticles using fungal extracts (e.g., Aspergillus niger) and various plant extracts. pisrt.orgresearchgate.netscirp.org These green-synthesized nanoparticles have shown potential as antibacterial and anticancer agents. nih.gov For instance, chromium oxide nanoparticles synthesized using Abutilon indicum leaf extract exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as anticancer properties against MCF-7 cancerous cells. nih.gov

In the pharmaceutical field, chromium, particularly in its trivalent form (Cr(III)), is recognized as a vital trace element that plays a role in glucose metabolism and enhancing insulin (B600854) action. microbiozindia.com This has led to its inclusion in nutritional supplements, often as chromium picolinate, for the management of type 2 diabetes. microbiozindia.com Research also investigates the antioxidant properties of chromium compounds and their potential in pharmaceutical formulations to improve the stability and bioavailability of active substances. microbiozindia.com

Environmental Research on Chromium Trioxide and Chromium Vi Species

Environmental Distribution and Transport Mechanisms

The environmental fate of hexavalent chromium is governed by a complex interplay of physical and geochemical processes that dictate its movement and distribution across air, water, and soil. yale.edu Cr(VI) is highly soluble in water across a wide pH range, which contributes to its high mobility in aquatic systems and the potential for widespread contamination of surface and groundwater. ijpsonline.com

Atmospheric Transport: Chromium can be released into the atmosphere as particulate matter from industrial emissions and the burning of fossil fuels. dcceew.gov.au These airborne Cr(VI) particles can be transported over long distances by wind before being deposited onto soil and water bodies through wet (rain) and dry deposition. dcceew.gov.au Atmospheric residence time is typically less than 10 days, after which the particles settle. dcceew.gov.au In the air, Cr(VI) can react with dust and other pollutants, which may lead to its reduction to the less mobile trivalent chromium (Cr(III)) form. clu-in.orgcdc.gov

Transport in Soil and Groundwater: Once in the soil, the transport of Cr(VI) is largely controlled by adsorption and redox reactions. nih.gov Because it is highly soluble, Cr(VI) can easily leach from soil into groundwater, posing a significant threat to drinking water resources. clu-in.orgicm.edu.pl Its mobility can be retarded in soils with high organic matter content, as natural organic matter can serve as a reductant, converting Cr(VI) to the less mobile Cr(III). acs.org The trivalent form, Cr(III), tends to adsorb strongly to soil particles or precipitate as insoluble hydroxides, limiting its movement. nih.gov However, certain soil minerals, like manganese dioxide, can oxidize Cr(III) back to the mobile Cr(VI) form, creating a long-term source of contamination. nih.govtandfonline.com The rainfall-runoff process is a critical pathway for the transport of Cr(VI) from contaminated soils into surface water bodies. frontiersin.org

Transport in Aquatic Systems: In rivers and other surface waters, Cr(VI) is transported primarily as a dissolved species. yale.edu It can interact with sediments, where reduction to Cr(III) may occur, particularly in anoxic (low-oxygen) conditions. stanford.edu However, its high solubility generally ensures its persistence and movement within the water column, allowing it to contaminate downstream environments. ijpsonline.comicm.edu.pl

Contamination Sources and Pathways in Ecosystems

Chromium (VI) contamination in the environment stems from both natural and, more significantly, anthropogenic sources. nih.gov While natural processes contribute to background levels, industrial activities are responsible for the high concentrations found at contaminated sites. tandfonline.comresearchgate.net

Natural (Geogenic) Sources: Geogenic Cr(VI) is primarily produced through the weathering of rocks and soils that are naturally rich in chromium-containing minerals, such as ultramafic rocks. stanford.edunih.gov In the presence of certain oxidizing minerals like manganese oxides, the naturally occurring and less toxic Cr(III) can be converted into the highly mobile Cr(VI). tandfonline.comstanford.edu This process can lead to the contamination of groundwater in specific geological settings. stanford.edu

Anthropogenic Sources: Human activities are the predominant source of Cr(VI) pollution. tandfonline.comresearchgate.net Numerous industrial processes use chromium compounds and release Cr(VI) into the environment through wastewater, atmospheric emissions, and solid waste. nih.govnih.gov Key industrial sources include:

Chrome Plating and Metal Finishing: These operations use chromic acid solutions and are a major source of Cr(VI) release into air and water. cdc.govenviroforensics.com

Leather Tanning: The tanning process utilizes chromium sulfate (B86663), but improper waste management can lead to the oxidation of Cr(III) to Cr(VI). cdc.govtandfonline.com

Wood Preservation: Chromated arsenicals have been used to protect wood from decay and insects. clu-in.orgtandfonline.com

Textile and Dye Production: Chromium compounds are used as pigments and mordants in dyes. saudijournals.com

Fossil Fuel Combustion: The burning of coal and oil releases chromium into the atmosphere. dcceew.gov.aucdc.gov

Improper Waste Disposal: Solid wastes and sludge from industrial facilities, if not disposed of correctly, can leach Cr(VI) into soil and groundwater for extended periods. nih.govcdc.gov

The following table summarizes major anthropogenic sources of Cr(VI) contamination.

| Industrial Sector | Primary Use of Chromium | Pathway of Environmental Release |

| Metal Plating | Corrosion resistance and finishing (using chromic acid) | Wastewater discharge, atmospheric emissions |

| Leather Tanning | Transforming animal hides into leather | Effluents and solid sludge waste |

| Wood Preservation | Protecting wood from biological decay | Leaching from treated timber into soil and water |

| Pigment & Dye Manufacturing | Production of paints, inks, and textiles | Industrial wastewater and solid waste |

| Energy Production | Combustion of coal and oil containing trace chromium | Atmospheric emissions |

Advanced Remediation and Abatement Technologies

Given the toxicity and mobility of Cr(VI), significant research has been dedicated to developing effective remediation technologies. The primary goal of most strategies is to either remove Cr(VI) from the contaminated medium or convert it to the less toxic and less mobile Cr(III) form. clu-in.org

Physical and chemical methods are widely used for treating Cr(VI)-contaminated water and soil. These approaches often involve phase separation or chemical transformation. nih.gov

Chemical Reduction: This is one of the most common and effective methods. It involves using a reducing agent to convert Cr(VI) to Cr(III). rsc.org The resulting Cr(III) is much less soluble and precipitates out of the solution as chromium hydroxide, especially at neutral to alkaline pH. nih.gov Common reducing agents include ferrous sulfate, sodium bisulfite, and zero-valent iron (ZVI). rsc.orgacs.orgtrevi-env.com Nano zero-valent iron (nZVI) has gained attention for its high reactivity and large surface area, which can significantly increase the rate of Cr(VI) reduction in soil and groundwater. core.ac.ukiwaponline.com

Adsorption: This process involves the binding of Cr(VI) ions onto the surface of an adsorbent material. Various materials have been investigated for their ability to adsorb Cr(VI), including activated carbon, clays, fly ash, and certain metal oxides. rsc.orgiwaponline.com The effectiveness of adsorption is often dependent on factors like pH and the initial concentration of Cr(VI). nih.gov

Coagulation and Filtration: This method typically follows chemical reduction. After Cr(VI) is reduced to Cr(III), a coagulant is added to encourage the small, precipitated Cr(III) particles to clump together into larger flocs. These flocs can then be effectively removed from the water through filtration. acs.org

Ion Exchange: This technology uses resins that exchange their anions for chromate (B82759) or dichromate ions in the contaminated water, effectively removing the Cr(VI). iwaponline.com

Membrane Filtration: Processes like reverse osmosis can physically separate dissolved Cr(VI) ions from water by forcing the water through a semi-permeable membrane. iwaponline.com

The table below outlines key details of these remediation approaches.

| Remediation Technology | Mechanism | Key Advantages | Common Reagents/Materials |

| Chemical Reduction | Converts toxic Cr(VI) to less toxic Cr(III), which precipitates. | Rapid and highly effective for high concentrations. rsc.org | Ferrous Sulfate, Sodium Bisulfite, Zero-Valent Iron (ZVI). acs.orgtrevi-env.com |

| Adsorption | Binds Cr(VI) ions to the surface of a solid material. | Can remove low concentrations; potential for regeneration of adsorbent. iwaponline.com | Activated Carbon, Clays, Metal Oxides. iwaponline.com |

| Coagulation/Filtration | Aggregates precipitated Cr(III) for physical removal. | Effective for removing solid chromium precipitates after reduction. acs.org | Alum, Ferric Chloride. |

| Ion Exchange | Exchanges anions on a resin with chromate ions. | High removal efficiency, especially for low concentrations. iwaponline.com | Anion exchange resins. |

Biological remediation utilizes living organisms to remove or detoxify pollutants and is considered an environmentally friendly and cost-effective alternative to conventional physicochemical methods. taylorfrancis.com

Bioremediation by Microorganisms: Many microorganisms, including bacteria, fungi, and algae, have demonstrated the ability to reduce Cr(VI) to Cr(III). microbiologyjournal.orgnih.gov These microbes can tolerate high concentrations of chromium and utilize Cr(VI) as a terminal electron acceptor in their respiratory processes, especially under anaerobic conditions. frontiersin.orgoup.com The reduction can occur enzymatically, mediated by chromate reductases. nih.gov This biotransformation is an effective detoxification mechanism. microbiologyjournal.orgfrontiersin.org Bacteria from genera such as Bacillus, Klebsiella, and Lactobacillus have been identified as potent Cr(VI) reducers. nih.govnih.gov Other microbial mechanisms include biosorption, where Cr(VI) binds to the surface of microbial cells, and bioaccumulation, which is the uptake of the metal into the cell. taylorfrancis.commicrobiologyjournal.org

Phytoremediation: This strategy uses plants to clean up contaminated environments. Plants can absorb chromium from soil and water through their root systems. mdpi.com Once inside the plant, most of the toxic Cr(VI) is reduced to Cr(III) and stored in the roots, with limited translocation to the shoots. nih.gov This process, known as phytoextraction and phytostabilization, helps to remove chromium from the soil and immobilize it. mdpi.comnih.gov Certain plants, known as hyperaccumulators, are particularly effective at taking up heavy metals. gnest.org The efficiency of phytoremediation can be enhanced by using soil amendments or microbes that increase the bioavailability of chromium to the plants. nih.govgnest.org

While chromium (VI) is an environmental pollutant that requires remediation, its strong oxidizing properties, characteristic of compounds like chromium trioxide, are harnessed for the degradation of other hazardous organic pollutants. organic-chemistry.org In organic synthesis, this compound is a powerful and efficient oxidizing agent. researchgate.netcommonorganicchemistry.com

This reactivity is applied in several ways:

Oxidation of Alcohols: this compound is widely used in laboratories to oxidize primary alcohols to carboxylic acids and secondary alcohols to ketones. organic-chemistry.orgresearchgate.net This reaction, often known as the Jones oxidation, is highly efficient. commonorganicchemistry.com Catalytic amounts of this compound, in conjunction with a co-oxidant like periodic acid (H₅IO₆), can achieve these transformations under mild conditions, making it a valuable tool in chemical synthesis. organic-chemistry.orgorganic-chemistry.org

Benzylic Oxidation: It can effectively oxidize carbons at the benzylic position. For example, substituted toluenes can be converted to their corresponding benzoic acids. organic-chemistry.org

Solvent-Free Oxidation: Research has shown that supporting this compound on materials like silica (B1680970) gel or kieselguhr allows for the selective oxidation of alcohols under solvent-free conditions, which is an environmentally friendlier approach. researchgate.netresearchgate.net

While effective, the industrial use of this compound as an oxidant is limited due to the toxicity and hazardous waste associated with chromium itself. researchgate.net Research focuses on using it in catalytic amounts to minimize environmental impact. organic-chemistry.orgresearchgate.net

Toxicological Research and Mechanistic Pathways of Chromium Trioxide Exposure

Cellular and Molecular Mechanisms of Toxicity

The toxicity of chromium trioxide at the cellular level is multifaceted, initiating with its ability to readily cross cell membranes. Once inside the cell, Cr(VI) is reduced to its trivalent state, Cr(III), a process that is central to its toxic effects.

Exposure to this compound is a potent inducer of oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates. The intracellular reduction of Cr(VI) to Cr(III) is a key source of this oxidative stress. This reduction process can generate free radicals. sci-hub.se

This generation of ROS, including superoxide (B77818) radicals (O₂•⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂), can overwhelm the cell's antioxidant defense systems. frontiersin.orgggu.ac.inmdpi.com This leads to widespread damage to cellular macromolecules. The accumulation of ROS can cause lipid peroxidation, which damages cell membranes and organelles, and can also lead to protein and DNA damage, ultimately contributing to cell death. frontiersin.orgresearchgate.net The presence of redox-active metals like chromium can catalyze reactions that produce highly reactive hydroxyl radicals from hydrogen peroxide, further exacerbating oxidative stress. wikipedia.org

Table 1: Key Reactive Oxygen Species (ROS) in this compound Toxicity

| Reactive Oxygen Species | Chemical Formula | Primary Mode of Damage |

|---|---|---|

| Superoxide Radical | O₂•⁻ | Can lead to the formation of other ROS. |

| Hydrogen Peroxide | H₂O₂ | Can cross membranes and participate in reactions that form highly reactive hydroxyl radicals. wikipedia.org |

| Hydroxyl Radical | •OH | Highly reactive and can damage all types of macromolecules, including DNA, proteins, and lipids. wikipedia.org |

This compound exposure can trigger several interconnected pathways of programmed cell death and cellular stress responses. Research has shown that Cr(VI) can induce apoptosis, a form of programmed cell death, in various cell types. This process is a critical mechanism for removing damaged cells, but its excessive activation can lead to tissue damage.

Furthermore, Cr(VI) has been shown to induce endoplasmic reticulum (ER) stress. nih.gov The ER is a critical organelle for protein folding and calcium homeostasis. When its function is disrupted by toxicants like this compound, it activates the unfolded protein response (UPR). mdpi.com Prolonged or severe ER stress can trigger apoptosis. mdpi.complos.org Studies have indicated that Cr(VI) can upregulate ER stress markers, and that this stress plays a crucial role in initiating both apoptosis and autophagy. nih.gov

Autophagy is a cellular process of self-digestion, where the cell degrades its own components within lysosomes. It can act as a survival mechanism under stress conditions by removing damaged organelles and providing nutrients. However, the interplay between apoptosis and autophagy in Cr(VI) toxicity is complex. Some studies suggest that autophagy may initially be a protective response to Cr(VI)-induced damage, but that it can also contribute to cell death under certain conditions. nih.gov The crosstalk between ER stress, apoptosis, and autophagy is a key area of investigation in understanding the full spectrum of this compound's cellular toxicity. nih.gov